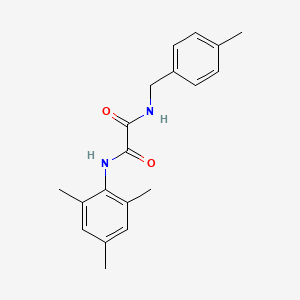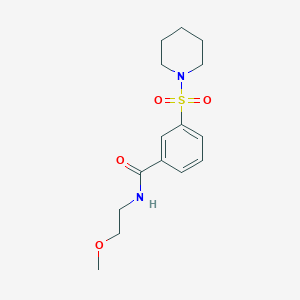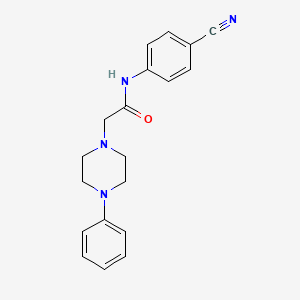
N-mesityl-N'-(4-methylbenzyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-mesityl-N'-(4-methylbenzyl)ethanediamide, also known as MMBENZA, is a chemical compound that is widely used in scientific research. It is a member of the class of compounds known as benzamides, which have been shown to have a variety of biological activities. MMBENZA has been shown to have potential applications in the fields of medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have potential applications in a variety of scientific research fields. In the field of medicine, N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have potential as a treatment for cancer and other diseases. In the field of agriculture, N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have potential as a herbicide and insecticide. In the field of materials science, N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have potential as a polymer additive.
Mecanismo De Acción
The mechanism of action of N-mesityl-N'-(4-methylbenzyl)ethanediamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. It has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory molecules in the body, which can help to reduce pain and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-mesityl-N'-(4-methylbenzyl)ethanediamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have a variety of biological activities, which makes it a useful tool for studying various biological processes. However, one limitation of using N-mesityl-N'-(4-methylbenzyl)ethanediamide in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving N-mesityl-N'-(4-methylbenzyl)ethanediamide.
Direcciones Futuras
There are several future directions for research involving N-mesityl-N'-(4-methylbenzyl)ethanediamide. One area of research could be to further investigate its potential as a treatment for cancer and other diseases. Another area of research could be to investigate its potential as a herbicide and insecticide in the field of agriculture. In addition, further studies could be conducted to better understand its mechanism of action and to identify potential side effects. Overall, N-mesityl-N'-(4-methylbenzyl)ethanediamide is a promising compound that has potential applications in a variety of scientific research fields.
Métodos De Síntesis
The synthesis of N-mesityl-N'-(4-methylbenzyl)ethanediamide involves the reaction of 4-methylbenzylamine with mesityl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with ethylenediamine to form the final compound. The synthesis of N-mesityl-N'-(4-methylbenzyl)ethanediamide is a relatively straightforward process, and the compound can be obtained in high yields.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12-5-7-16(8-6-12)11-20-18(22)19(23)21-17-14(3)9-13(2)10-15(17)4/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFYLMHYTUDNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6874194 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5110280.png)
![4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5110282.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)



![N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5110322.png)
![5-methyl-2-(4-nitrophenyl)-4-({[(1-propionyl-4-piperidinyl)methyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5110329.png)



